Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid
Description
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid (CAS: 1367961-56-5) is a bicyclic compound featuring a fused imidazo[4,5-c]pyridine core with a spiro-cyclopropane moiety at position 2. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of 193.2 g/mol and a purity ≥95% .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14) |
InChI Key |
SOLPEEYUSPSWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(CC(N2)C(=O)O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Photochemical Diazotization Approach
One of the most widely utilized strategies for synthesizing spirocyclopropane systems involves the photolysis of pyrazoline derivatives. These precursors are typically formed through 1,3-dipolar cycloaddition reactions of diazoalkanes with electron-deficient alkenes. When subjected to UV irradiation, these pyrazolines undergo nitrogen extrusion to form the cyclopropane ring.
The general reaction sequence involves:
- Formation of a diazo compound
- 1,3-Dipolar cycloaddition with an appropriate alkene
- Photolysis to induce nitrogen extrusion and cyclopropane formation
This methodology has been successfully applied to various heterocyclic systems and could be adapted for the synthesis of the target imidazopyridine-based spirocyclopropane. The reactions typically proceed with high stereocontrol, as the configuration of the substituents in the pyrazoline precursor is retained during the photochemical nitrogen extrusion.
Metal-catalyzed Cyclopropanation
Another important approach employs metal-catalyzed decomposition of diazo compounds in the presence of alkenes to form cyclopropanes. Transition metals such as copper, rhodium, and ruthenium catalysts facilitate the formation of metal carbene intermediates that react with alkenes to form cyclopropanes. This methodology has been widely applied to the synthesis of various spirocyclopropane-containing compounds and offers the advantage of proceeding under milder conditions compared to photochemical methods.
For the preparation of imidazopyridine-derived spirocyclopropanes, this approach would involve:
- Synthesis of an appropriate diazo precursor
- Selection of a suitable metal catalyst system
- Optimization of reaction conditions to favor the spiro product
Oxoallylsilane-based Spiro-cyclopropanation
A particularly relevant synthetic approach for spirocyclopropane formation involves the use of oxoallylsilanes as precursors. These are typically prepared via silylcupration of allenes followed by conjugate addition to enones. When treated with diiodomethane and trimethylaluminum, oxoallylsilanes undergo a tandem cyclization-cyclopropanation reaction, leading to hydroxylated polycyclic systems bearing a spirocyclopropane moiety.
This reaction is highly stereoselective and could potentially be adapted for the synthesis of the target compound by using appropriately functionalized imidazopyridine-based starting materials.
Specific Preparation Methods for the Target Compound
Diazotization-Cycloaddition Sequence
Based on general methodologies for spirocyclopropane formation, a viable synthetic route to Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid would involve the following steps:
- Preparation of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid or its ester derivative
- Generation of a diazo compound such as diazopropane from appropriate precursors (e.g., acetone hydrazone)
- 1,3-Dipolar cycloaddition to form the pyrazoline intermediate
- Photolysis to induce nitrogen extrusion and cyclopropane formation
The synthesis of the tetrahydroimidazo[4,5-c]pyridine core could be accomplished using methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 82523-06-6) as a starting material. This compound provides the required heterocyclic scaffold with the carboxylic acid functionality already in place at the 6-position.
Three-Component Reaction Methodology
A three-component reaction strategy offers an efficient approach to complex spirocyclic systems. For example, reactions involving triphenylphosphine, alkynedioates, and appropriate nitrogen-containing heterocycles have been reported to yield various spirocyclic compounds in good yields.
Adaptation of this methodology for the synthesis of the target compound might involve:
- Selection of appropriate imidazopyridine precursors
- Reaction with acetylenedicarboxylate derivatives and triphenylphosphine
- Subsequent transformations to introduce the spirocyclopropane moiety
Stereochemical Considerations in Synthesis
The stereochemistry at the spirocyclic center is a critical consideration in the synthesis of this compound. Most preparation methods aim to achieve diastereoselective synthesis to obtain the desired stereoisomer.
Optimization and Scale-up Considerations
Yield Enhancement Strategies
Optimization of reaction conditions is essential for achieving acceptable yields of this compound. Key parameters that require optimization include:
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Lower temperatures often favor stereoselective cyclopropanation |
| Solvent | Dichloromethane is commonly used for cyclopropanation reactions |
| Catalyst loading | Optimization required for different metal catalysts |
| Reaction time | Balance between conversion and potential side reactions |
| Concentration | Dilute conditions may favor intramolecular reactions |
Industrial Scale Considerations
For larger-scale preparations, several factors must be considered:
- Safety concerns associated with diazo compounds and photochemical reactions
- Alternative synthetic routes that avoid hazardous reagents
- Continuous flow chemistry approaches for photochemical steps
- Purification strategies suitable for scale-up
Analytical Characterization of the Target Compound
Spectroscopic Data
Complete characterization of this compound involves various spectroscopic techniques:
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR | Characteristic signals for cyclopropane protons (0.5-1.5 ppm), imidazole proton (7-8 ppm), and CH protons adjacent to nitrogen |
| ¹³C NMR | Distinctive spirocyclic carbon (30-35 ppm), carboxylic acid carbon (170-180 ppm) |
| IR | Strong C=O stretching band (1700-1730 cm⁻¹), N-H stretching bands |
| Mass Spectrometry | Molecular ion consistent with formula C₉H₁₁N₃O₂ |
X-ray Crystallography
X-ray crystallography provides definitive structural confirmation, particularly for determining the absolute configuration at the stereogenic centers. This technique is especially valuable for confirming the formation of the spirocyclopropane ring and its spatial relationship with the imidazopyridine ring system.
Practical Synthetic Procedure
Based on the literature evidence and general methodologies, a practical synthesis of this compound might proceed as follows:
Preparation of Starting Materials
The synthesis begins with the preparation of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (1) as the key heterocyclic precursor.
Generation of Diazo Compound
Diazopropane can be prepared in situ by oxidizing acetone hydrazone using iodosylbenzene according to established literature procedures. This reaction should be conducted at low temperature (-40°C) in dichloromethane.
Cycloaddition Reaction
The 1,3-dipolar cycloaddition between the diazo compound and the imidazopyridine derivative is typically conducted at low temperature, gradually warming to 0°C, to form the pyrazoline intermediate.
Photochemical Cyclopropanation
The pyrazoline intermediate undergoes photochemical nitrogen extrusion when irradiated with a high-pressure mercury lamp (125 W) in the presence of benzophenone as a sensitizer and dichloromethane as the solvent.
Hydrolysis of Ester
If the reaction sequence begins with the methyl ester, a final hydrolysis step with aqueous base (LiOH or NaOH) followed by acidic workup will yield the desired carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as glutaminyl cyclases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of glutaminyl cyclases, which are enzymes involved in the pathogenesis of certain bacterial infections . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Key Structural Differences
- Spiro-Cyclopropane vs. This may enhance target selectivity or metabolic stability .
- Substituent Effects : The fluorophenyl derivative (C₁₃H₁₂FN₃O₂) gains hydrophobicity and electronic effects from fluorine, while the diphenylacetyl derivative (C₃₁H₃₂N₄O₃) incorporates bulky aromatic groups for receptor mimicry .
Physicochemical Properties
- Lipophilicity : The spiro-cyclopropane group moderately increases logP compared to spinacin (estimated logP ~0.5–1.0), while the fluorophenyl derivative (logP ~2.5–3.0) and diphenylacetyl analog (logP ~4.4) are significantly more lipophilic .
- Solubility : The carboxylic acid group in all derivatives confers some aqueous solubility, but bulky substituents (e.g., diphenylacetyl) reduce it .
Biological Activity
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14N4O2
- Molecular Weight : 246.28 g/mol
- CAS Number : 924738-31-8
The biological activity of spiro compounds often relates to their interaction with various molecular targets such as enzymes and receptors. The specific mechanism for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds exhibit significant antifungal and antibacterial properties.
- Antiviral Properties : Research indicates potential antiviral effects against various viruses by interfering with viral replication mechanisms.
- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Antimicrobial Activity
A study focusing on the synthesis of tetrahydroimidazo derivatives reported selective antifungal activity against Candida species. The derivatives showed varying degrees of inhibition based on structural modifications .
Antiviral Activity
Research has highlighted the antiviral potential of spiro compounds. For instance, certain derivatives demonstrated moderate to excellent antiviral activity against respiratory viruses by binding to viral glycoproteins and preventing endosomal acidification .
Cytotoxicity in Cancer Research
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. One study reported an IC50 value indicating significant cell death in treated cancer cells compared to controls .
Data Summary Table
Q & A
Basic: What spectroscopic and analytical methods are critical for confirming the spiro structure of this compound?
Answer:
The spiro architecture requires rigorous structural validation using:
- Nuclear Magnetic Resonance (NMR):
1H and 13C NMR can identify unique proton environments, such as cyclopropane protons (e.g., 0.96–0.94 ppm for cyclopropane CH2 groups) and spiro junction carbons . - Infrared Spectroscopy (IR):
Stretching vibrations for carboxylic acid (1700–1750 cm⁻¹) and imidazole/pyridine rings (1600–1650 cm⁻¹) confirm functional groups . - Elemental Analysis:
Discrepancies between calculated and observed values (e.g., 62.74% vs. 62.65% for carbon in spiro triazolo-pyridine derivatives) may indicate impurities, necessitating recrystallization or column purification .
Advanced: How can reaction conditions be optimized for metal-free synthesis of spiro compounds like this derivative?
Answer:
Metal-free protocols (e.g., ) involve:
- Solvent Selection: Acetic acid is preferred for cyclization due to its ability to protonate intermediates and stabilize transition states .
- Temperature Control: Reflux conditions (100–110°C) balance reaction rate and side-product formation.
- Ketone Compatibility: Cyclohexane/cyclopentane ketones yield spiro structures with varying ring strain, impacting reaction efficiency (e.g., 85% yield for cyclohexane vs. 78% for cyclopentane derivatives) .
Table 1: Comparison of spiro compound yields under varying ketones
| Ketone | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cyclohexanone | 85 | ≥98 | |
| Cyclopentanone | 78 | ≥97 |
Advanced: How can researchers address discrepancies in elemental analysis data during synthesis?
Answer:
Discrepancies (e.g., 0.09% difference in carbon content) may arise from:
- Incomplete Purification: Recrystallization in acetic acid improves purity by removing unreacted starting materials .
- Analytical Error: Validate results via high-resolution mass spectrometry (HRMS) or cross-check with independent labs .
- Hydrate Formation: Unaccounted water in hydrates (e.g., hemihydrates in ) requires Karl Fischer titration for moisture quantification .
Basic: What strategies ensure regioselectivity in spiro compound formation?
Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -COOH) direct cyclization to specific positions via resonance stabilization .
- Steric Guidance: Bulky substituents (e.g., tert-butyl in ) favor less sterically hindered pathways, achieving >78% regioselectivity .
Advanced: How can stereochemical challenges in spiro[imidazo-pyridine] synthesis be resolved?
Answer:
- Chiral Reagents: Use enantiopure cyclopropane precursors to control spiro junction stereochemistry .
- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., CCDC 2215817 in ) confirms absolute configuration .
- Chiral HPLC: Separates diastereomers, with mobile phase optimization (e.g., hexane/isopropanol) improving resolution .
Advanced: What role do computational methods play in predicting spiro compound reactivity?
Answer:
- DFT Calculations: Model transition states for cyclopropane ring-opening or nucleophilic attacks, guiding solvent/reagent selection .
- Molecular Docking: Predicts biological activity by simulating interactions with target enzymes (e.g., antimicrobial targets in ) .
Basic: How are spiro compounds like this derivative applied in drug discovery?
Answer:
- Lead Optimization: The spiro scaffold’s rigidity enhances binding affinity to enzymes (e.g., kinase inhibitors) .
- Biological Screening: Derivatives are tested for antimicrobial/anticancer activity via in vitro assays (e.g., MIC determination) .
Advanced: What are common pitfalls in scaling up spiro compound synthesis from lab to pilot scale?
Answer:
- Exothermic Reactions: Cyclopropane ring formation may require controlled heat dissipation to avoid decomposition .
- Solvent Volume: Acetic acid reflux at scale demands corrosion-resistant reactors (e.g., Hastelloy) .
Basic: How is the carboxylic acid moiety functionalized in spiro derivatives?
Answer:
- Esterification: Ethyl chloroformate converts -COOH to esters for improved solubility .
- Amide Coupling: EDCI/HOBt mediates conjugation with amines, critical for prodrug design .
Advanced: How do electronic effects influence the stability of spiro[imidazo-pyridine] derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
